Bienvenue dans la boutique en ligne BenchChem!

L-gamma-Myristoyl-alpha-lysolecithin

Antispasmodic activity Smooth muscle pharmacology Lysophospholipid structure-activity relationship

Procure LysoPC(14:0/0:0) (CAS 20559-16-4) for reproducible antispasmodic, membrane protein reconstitution, amyloid fibrillation, and community-acquired pneumonia biomarker studies. Its intermediate CMC (~0.05 mM) bridges performance gaps between short-chain (C10–C12) and long-chain (C16) analogs, reducing protein denaturation risk. As the second-most potent saturated LPC in guinea pig ileum contraction assays, it outperforms stearoyl- and shorter-chain LPCs. It also demonstrates superior diagnostic performance in CAP severity biomarker panels compared to LPC 16:1, and induces amyloid fibrillation via nuclear incorporation above its CMC—supporting mechanistic studies in functional amyloid systems.

Molecular Formula C22H47NO7P+
Molecular Weight 468.6 g/mol
Cat. No. B14085000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-gamma-Myristoyl-alpha-lysolecithin
Molecular FormulaC22H47NO7P+
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O
InChIInChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/p+1
InChIKeyVXUOFDJKYGDUJI-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is L-gamma-Myristoyl-alpha-lysolecithin (LysoPC 14:0/0:0): Molecular Identity and Physical Specifications for Procurement


L-gamma-Myristoyl-alpha-lysolecithin (CAS 20559-16-4), synonymously known as 1-myristoyl-sn-glycero-3-phosphocholine or LysoPC(14:0/0:0), is a synthetic lysophosphatidylcholine (LPC) featuring a saturated C14:0 myristoyl acyl chain esterified at the sn-1 position of the glycerol backbone and a phosphocholine headgroup . It is a monoglycerophospholipid with molecular formula C22H46NO7P and molecular weight 467.58 g/mol, appearing as a white to off-white solid with a melting point >142°C (decomposition) and storage condition of −20°C . The compound demonstrates limited solubility in chloroform and methanol, and its single-chain structure confers a conical molecular geometry that drives distinct interfacial behavior compared to diacyl phospholipids [1].

Why LysoPC 14:0/0:0 Cannot Be Substituted with Other Lysophosphatidylcholine Analogs in Research Applications


Lysophosphatidylcholines (LPCs) constitute a structurally diverse class wherein the acyl chain length and saturation profoundly dictate both biophysical aggregation behavior and biological activity [1]. Critical micelle concentration (CMC) values vary by over three orders of magnitude across the C10 to C16 LPC series (6.8 mM to 0.005 mM), fundamentally altering the concentration threshold at which these lipids transition from monomeric to micellar states—a parameter essential for membrane solubilization, protein reconstitution, and drug delivery applications [1]. In functional assays, LPCs with saturated fatty acid chains exhibit rank-ordered antispasmodic potency that cannot be predicted solely by chain length, with palmitoyl-LPC (C16:0) demonstrating the strongest effect and myristoyl-LPC (C14:0) occupying a distinct second position with activity greater than stearoyl- (C18:0) and shorter-chain analogs [2]. Furthermore, the C14:0 species demonstrates differential behavior in amyloid fibrillation systems, inducing fibrillation via incorporation into the fibril nucleus at concentrations above its CMC, whereas the structurally analogous anionic lysolipid LPG exhibits a concentration-dependent switch from induction to inhibition [3]. These multidimensional variations across CMC, functional potency rank order, and mechanistic behavior preclude generic interchangeability among LPC species without compromising experimental reproducibility.

LysoPC 14:0/0:0 Quantitative Differentiation Evidence Guide: Comparative Data Against Closest Analogs


LysoPC 14:0/0:0 Antispasmodic Potency Ranking: Second Highest Among Saturated LPCs in Guinea Pig Ileum

In a head-to-head comparative study of eight synthetic L-α-lysolecithins with varying fatty acid moieties, LysoPC(14:0/0:0) (myristoyl-LPC) demonstrated the second strongest non-competitive antispasmodic effect against histamine- and acetylcholine-induced contractions in guinea pig ileum, ranking immediately after palmitoyl-LPC (C16:0) and exhibiting potency greater than stearoyl-LPC (C18:0), lauroyl-LPC (C12:0), and decanoyl-LPC (C10:0) in descending order [1]. The effect required 5-minute pretreatment of the ileum, with increasing concentrations producing progressive suppression of maximal contraction amplitude, gentler dose-response curve slopes, and rightward curve shifts [1].

Antispasmodic activity Smooth muscle pharmacology Lysophospholipid structure-activity relationship

LysoPC 14:0/0:0 Critical Micelle Concentration: Intermediate Value in LPC Homologous Series for Controlled Aggregation

Isothermal titration calorimetry measurements of LPC homologous series (C10, C12, C14, and C16) revealed CMC values spanning over three orders of magnitude, with LysoPC(14:0/0:0) exhibiting a CMC of 0.045 mM—positioned between C12-LPC (0.71 mM, approximately 16-fold higher) and C16-LPC (0.005 mM, 9-fold lower) [1]. An independent study using fluorescent probe TNS reported a CMC of 63 μM (0.063 mM) for myristoyl lysolecithin in 20 mM Tris-HCl buffer (pH 7.0) at 25°C, compared with 0.5 mM for lauroyl lysolecithin (approximately 8-fold higher) and 8.3 μM for palmitoyl lysolecithin (approximately 7.6-fold lower) [2].

Critical micelle concentration Membrane solubilization Isothermal titration calorimetry Lysophospholipid thermodynamics

LysoPC 14:0/0:0 Diagnostic Performance in CAP Severity Prediction: Superior to LPC 16:1

In a 2022 metabolomics study of community-acquired pneumonia (CAP) patients, LPC 14:0 and LPC 16:1 were screened as key metabolites negatively associated with disease severity. Comparative analysis using Spearman correlation and receiver operating characteristic (ROC) curves demonstrated that LPC 14:0 exhibited more satisfactory diagnostic performance than LPC 16:1 for predicting CAP disease severity [1]. LPC 14:0 inhibited LPS-induced secretion of IL-1β, IL-6, and TNF-α, reduced ROS and MDA levels, and decreased SOD and GSH depletion via inhibition of NLRP3 inflammasome activation, thereby reducing lung tissue damage in both in vivo animal models and in vitro cellular systems [1].

Biomarker Community-acquired pneumonia Metabolomics ROC analysis NLRP3 inflammasome

LysoPC 14:0/0:0 Microsomal Enzyme Modulation: Differential Inhibition Compared with Palmitoyl Lysolecithin

In a comparative study examining the effects of exogenous gamma-myristoyl- and gamma-palmitoyllysolecithins on rat liver microsomes, both compounds decreased membrane hydrophobicity while only slightly increasing membrane viscosity. Lysolecithin (2-20 μg/mg microsomal protein) inhibited 7-ethoxycoumarin (7-EC) deethylase activity maximally by 11% in β-naphthoflavone (NF)- and Sovol (SV)-induced microsomes, with this inhibitory effect being more pronounced than that observed in methylcholanthrene (MCh)-induced microsomes [1]. At higher concentrations (60 μg/mg protein), lysolecithin produced maximal inhibition of 23% in MCh-induced microsomes versus 18% in NF- and SV-induced microsomes, with a significant positive correlation between hydrophobicity changes and 7-EC deethylation inhibition rates [1].

Cytochrome P450 Monooxygenase inhibition Membrane hydrophobicity Xenobiotic metabolism Rat liver microsomes

LysoPC 14:0/0:0 Amyloid Fibrillation Induction Mechanism: Distinct from Anionic Lysolipid LPG

In a comparative investigation of lysolipid effects on fibrillation of the functional amyloid FapC from Pseudomonas, LysoPC(14:0/0:0) (zwitterionic) and LPG (anionic, 1-myristoyl-2-hydroxy-sn-glycero-3-phospho-(1′-rac-glycerol)) exhibited mechanistically distinct behaviors. LPG demonstrated concentration-dependent dual activity: strong induction of fibrillation around its CMC via promotion of large intermediate structures, followed by strong inhibition above its CMC via core-shell complex formation that locks FapC [1]. In contrast, LysoPC(14:0/0:0) induced fibrillation at concentrations above its CMC, not via strong interactions with FapC but through incorporation during fibrillation and stabilization of the fibrillation nucleus to reduce the lag phase [1]. LPG was not incorporated into the fibril during assembly but rather coated the final fibril [1].

Amyloid fibrillation Functional amyloid FapC Lysolipid incorporation Protein aggregation

Research and Industrial Applications of LysoPC 14:0/0:0: Evidence-Based Selection Scenarios


Smooth Muscle Pharmacology: Sub-Maximal Potency Control for LPC Antispasmodic Structure-Activity Studies

Researchers investigating lysophospholipid antispasmodic structure-activity relationships should select LysoPC(14:0/0:0) as the second-most potent saturated LPC in the guinea pig ileum contraction assay, ranking immediately after palmitoyl-LPC (C16:0) and exhibiting greater potency than stearoyl-LPC (C18:0), lauroyl-LPC (C12:0), and decanoyl-LPC (C10:0) [1]. This intermediate potency position makes LysoPC(14:0/0:0) particularly valuable as a sub-maximal control when palmitoyl-LPC's strongest effect may saturate the assay window or when chain-length-dependent effects need to be distinguished from maximal efficacy. The non-competitive nature of the antispasmodic effect, with 5-minute pretreatment required for activity, further supports its use in protocols designed to isolate receptor-independent smooth muscle relaxation mechanisms [1].

Membrane Biophysics: Controlled Micelle Formation at Intermediate CMC for Solubilization and Protein Reconstitution

For membrane protein solubilization, reconstitution, and biophysical studies requiring controlled micelle formation at moderate concentrations, LysoPC(14:0/0:0) provides a critical intermediate CMC of 0.045-0.063 mM that bridges the wide gap between shorter-chain LPCs (C12: 0.71 mM, C10: 6.8 mM) and longer-chain LPCs (C16: 0.005 mM) [2][3]. This intermediate aggregation threshold enables researchers to achieve micellar conditions without the excessively high monomer concentrations required for C10/C12-LPCs that may cause non-specific protein denaturation, while avoiding the premature aggregation and handling difficulties associated with the very low CMC of C16-LPC. The conical molecular geometry of the single-chain structure further supports membrane curvature studies and lipid shape effects on membrane organization [2].

Inflammatory Disease Research: Preferred LPC Biomarker for CAP Severity Prediction over LPC 16:1

In metabolomics-based biomarker studies for community-acquired pneumonia (CAP) severity assessment, LPC 14:0 should be prioritized over LPC 16:1 based on direct comparative ROC curve analysis demonstrating more satisfactory diagnostic performance [4]. LPC 14:0 demonstrates validated anti-inflammatory activity through inhibition of LPS-induced IL-1β, IL-6, and TNF-α secretion, reduction of ROS and MDA levels, and preservation of SOD and GSH via NLRP3 inflammasome inhibition, with protective effects confirmed in both in vivo animal models and in vitro cellular systems [4]. This dual role as both a diagnostic biomarker and a mechanistically validated therapeutic target candidate supports its selection for CAP research programs requiring a single LPC species with established clinical relevance and functional activity.

Amyloid Research: Zwitterionic Lysolipid for Fibrillation Induction via Nucleus Incorporation

Investigators studying amyloid fibrillation mechanisms, particularly in functional amyloid systems such as bacterial FapC or tau protein aggregation, should select LysoPC(14:0/0:0) when a zwitterionic lysolipid that induces fibrillation through direct incorporation into the fibril nucleus is required, as opposed to anionic LPG which exhibits concentration-dependent induction/inhibition switching via core-shell complex formation without fibril incorporation [5]. LysoPC(14:0/0:0) induces fibrillation at concentrations above its CMC, stabilizing the fibrillation nucleus and reducing the lag phase without the dual behavior characteristic of LPG [5]. This mechanistic specificity enables experimental designs that probe the role of lipid incorporation during fibril assembly, with implications for understanding lipid-amyloid interactions in both pathological and functional amyloid contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-gamma-Myristoyl-alpha-lysolecithin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.